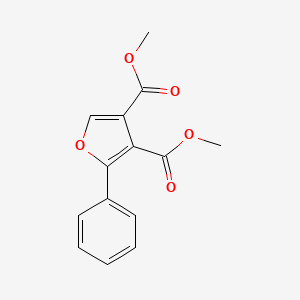
Dimethyl 2-phenylfuran-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two ester groups and a phenyl group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-phenylfuran-3,4-dicarboxylate can be synthesized through the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This process involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction typically occurs under mild conditions and provides moderate to good yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 2-phenylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-phenylfuran-3,4-dicarboxylate involves its interaction with various molecular targets. The ester groups and phenyl ring allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound’s reactivity is primarily due to the electron-rich furan ring and the electron-withdrawing ester groups, which facilitate nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-methylphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate
- Dimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate
Uniqueness
Dimethyl 2-phenylfuran-3,4-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
37674-31-0 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2-phenylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)10-8-19-12(11(10)14(16)18-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
ACVHAAUNMXZWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















